molecular formula C12H21NO3 B7901546 tert-Butyl 3-oxocycloheptylcarbamate

tert-Butyl 3-oxocycloheptylcarbamate

Cat. No. B7901546
M. Wt: 227.30 g/mol
InChI Key: GQWFMCBUKYHHSW-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a stirring mixture of cyclohept-2-enone (26.96 g, 245.0 mmol) and tert-butyl carbamate (28.7 g, 245 mmol) in DCM (245 mL) was added bismuth nitrate pentahydrate (22.79 g, 47.0 mmol). The resulting mixture was stirred at room temperature overnight. The reaction was diluted reaction with ethyl acetate (500 mL) and water (300 mL) and the biphasic mixture was filtered through a bed of Celite. The bed of Celite was washed well with ethyl acetate and water, and layers of the filtrate separated. The organic layer was concentrated to an oil that was purified by silica gel chromatography (0-40% ethyl acetate in hexanes). Product containing fractions were concentrated to afford the title compound (31.09 g, 137 mmol, 55.9% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.92 (d, J=7.03 Hz, 1H), 3.60 (d, J=8.59 Hz, 1H), 2.55-2.69 (m, 1H), 2.26-2.45 (m, 2H), 1.69-1.93 (m, 3H), 1.44-1.61 (m, 2H), 1.37 (d, J=5.08 Hz, 11H). MS (ESI) m/z 228.5 [M+H]+.
Quantity
26.96 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
22.79 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
55.9%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[C:9](=[O:16])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[NH2:10].O.O.O.O.O.[N+]([O-])([O-])=O.[Bi+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C(OCC)(=O)C>C(Cl)Cl.O>[O:8]=[C:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]([NH:10][C:9](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:2]1 |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
26.96 g
Type
reactant
Smiles
C1(C=CCCCC1)=O
Name
Quantity
28.7 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
Quantity
245 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.79 g
Type
reactant
Smiles
O.O.O.O.O.[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was diluted
FILTRATION
Type
FILTRATION
Details
the biphasic mixture was filtered through a bed of Celite
WASH
Type
WASH
Details
The bed of Celite was washed well with ethyl acetate and water, and layers of the filtrate
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to an oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (0-40% ethyl acetate in hexanes)
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CC(CCCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 137 mmol
AMOUNT: MASS 31.09 g
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.